4-(Morpholine-4-sulfonyl)-N-[1-(thiophen-2-yl)ethyl]benzene-1-sulfonamide
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Overview
Description
4-(Morpholine-4-sulfonyl)-N-[1-(thiophen-2-yl)ethyl]benzene-1-sulfonamide is a complex organic compound that features a morpholine ring, a thiophene ring, and two sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholine-4-sulfonyl)-N-[1-(thiophen-2-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps. One common route includes the sulfonation of benzene derivatives followed by the introduction of the morpholine and thiophene groups. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes, followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Morpholine-4-sulfonyl)-N-[1-(thiophen-2-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide groups can be reduced to amines under specific conditions.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the sulfonamide groups may produce corresponding amines.
Scientific Research Applications
4-(Morpholine-4-sulfonyl)-N-[1-(thiophen-2-yl)ethyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-(Morpholine-4-sulfonyl)-N-[1-(thiophen-2-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide groups can form hydrogen bonds with biological molecules, while the morpholine and thiophene rings can interact with various enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Another sulfonyl-containing compound with different substituents.
4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b′]dithiophene: A thiophene-based compound used in materials science.
Uniqueness
4-(Morpholine-4-sulfonyl)-N-[1-(thiophen-2-yl)ethyl]benzene-1-sulfonamide is unique due to its combination of morpholine, thiophene, and sulfonamide groups, which confer distinct chemical and biological properties
Properties
CAS No. |
606133-16-8 |
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Molecular Formula |
C16H20N2O5S3 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-(1-thiophen-2-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C16H20N2O5S3/c1-13(16-3-2-12-24-16)17-25(19,20)14-4-6-15(7-5-14)26(21,22)18-8-10-23-11-9-18/h2-7,12-13,17H,8-11H2,1H3 |
InChI Key |
LVJNSJVKVSUAOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CS1)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Origin of Product |
United States |
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